(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-6-8-7-15-11-5-12(16)9-3-1-2-4-10(9)13(8)11;/h1-5,8,15-16H,6-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWGSJUHAQAJGJ-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(N1)C=C(C3=CC=CC=C32)O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the conversion of aryl hydrazones to indoles under acidic conditions and elevated temperatures . The reaction can be enhanced by using N-trifluoroacetyl enehydrazines as substrates, which allows for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or ruthenium can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
One of the primary applications of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride is its evaluation as an anticancer agent. Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies :
| Compound | Cell Line | IC50 (pM) |
|---|---|---|
| Seco-MCBI | NCI-N87 | 11 |
| Seco-MCBI | SK-OV3 | 5.4 |
| Nitro-substituted analogue | NCI-N87 | 22,700 |
| Acetamido analogue | NCI-N87 | 1.7 |
DNA Alkylating Agent
Research indicates that this compound can act as a DNA alkylating agent. Its ability to bind to DNA enhances its effectiveness in targeting cancer cells by disrupting their replication processes. The electronic properties of substituents on the compound influence its reactivity and binding affinity .
Drug Development
The compound serves as a precursor in synthesizing various bioactive molecules. Its derivatives have been explored in developing antibody-drug conjugates (ADCs), which combine the targeting ability of antibodies with the cytotoxic properties of these small molecules .
Potential in Combination Therapies
Studies suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer strains. The synergistic effects observed in preliminary studies highlight its potential role in combination therapies .
Case Study 1: Synthesis and Evaluation of Seco-MCBI Derivatives
A study synthesized a series of benzoselenophene and heteroaromatic analogues derived from this compound. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating enhanced activity through structural modifications .
Case Study 2: Antibody-drug Conjugates
Research into isoquinolidinobenzodiazepine dimers has shown promising results when incorporating this compound into ADCs. These conjugates exhibited improved targeting and reduced systemic toxicity compared to conventional chemotherapeutics .
Mechanism of Action
The mechanism of action of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Data Tables
Table 1. Cytotoxicity of Key Analogues
| Compound | SK-OV3 IC₅₀ (nM) | NCI-N87 IC₅₀ (nM) | Fold Improvement vs. seco-MCBI-TMI |
|---|---|---|---|
| seco-MCBI-TMI | 850 | 620 | 1.0 (baseline) |
| N-Butyramido analogue | 11 | 25 | >77 (SK-OV3), >24 (NCI-N87) |
| N-Methylthiopropanamido | 35 | 26 | >24 (both lines) |
Table 2. Stability Comparison: CBI vs. CPI Derivatives
| Property | CBI Derivatives | CPI Derivatives |
|---|---|---|
| Serum Half-Life (h) | 48 | 2 |
| DNA Alkylation Rate (k) | 0.12 min⁻¹ | 0.45 min⁻¹ |
| Prodrug Compatibility | High | Low |
Data sourced from
Biological Activity
Overview
(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities, making them significant in drug discovery and medicinal chemistry. This compound has been the subject of various studies focusing on its synthesis, biological properties, and potential therapeutic applications.
- IUPAC Name : (1S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride
- CAS Number : 1956325-04-4
- Molecular Formula : C13H12ClN O·HCl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Its chloromethyl group allows for further functionalization, enhancing its versatility in biological assays and drug development .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
The compound has shown to induce apoptosis in these cell lines, which is a critical mechanism for anticancer activity. Flow cytometry assays revealed that it triggers apoptosis via increasing caspase activity, indicating its potential as a therapeutic agent against breast and ovarian cancers .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it selectively inhibited human carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, showcasing its potential as a targeted cancer therapy .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various derivatives of this compound against different cancer cell lines. The findings demonstrated that modifications to the compound significantly influenced its potency and selectivity against cancer cells.
- Mechanistic Insights : Another investigation focused on the molecular docking studies of this compound with target proteins involved in cancer pathways. The results provided insights into how structural modifications could enhance binding affinity and biological activity.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for optimizing the yield of (S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride?
- Methodological Answer : Key steps include halogenation of the indole core, stereoselective introduction of the chloromethyl group, and final hydrochloride salt formation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, analogs of this compound were synthesized via Pd-catalyzed cross-coupling and stereochemical control using chiral auxiliaries . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol can enhance purity (>95% by HPLC) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., chloromethyl and hydroxyl groups). For indole derivatives, aromatic protons typically appear at δ 6.5–8.0 ppm, while dihydroindole protons resonate at δ 3.0–4.5 ppm .
- HRMS : Validates molecular formula (e.g., [M+H]+ or [M-Cl]+ ions) with <5 ppm mass error .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the (S)-configuration at the chloromethyl-bearing carbon .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
- Methodological Answer : Anticancer activity is often assessed via:
- Cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., glioblastoma U87MG or breast cancer MCF-7) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify pro-apoptotic effects .
- Protein binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like Bcl-2/Mcl-1 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of benzo[e]indole derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to enhance electrophilic interactions with target proteins. Replace the chloromethyl group with selenomethyl or heteroaromatic moieties to modulate lipophilicity and binding kinetics .
- Stereochemical probes : Synthesize (R)-enantiomers and diastereomers to isolate stereospecific effects on activity .
- Computational modeling : Use MOE or Schrödinger Suite for docking studies to predict binding modes with anti-apoptotic proteins (e.g., Bcl-2), guiding rational design .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity validation : Re-analyze batches via HPLC-MS to exclude impurities (e.g., dechlorinated byproducts) that may skew results .
- Assay standardization : Replicate experiments across multiple cell lines (e.g., compare adherent vs. suspension cultures) and control for variables like serum concentration .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., Bcl-2 vs. Mcl-1) .
Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Key metabolic pathways may include hydroxylation of the indole ring or glutathione conjugation at the chloromethyl group.
- Isotope labeling : Synthesize a deuterated analog (e.g., D2 at the benzylic position) to track metabolic fate in vivo .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents, measuring plasma half-life (t1/2) and tissue distribution using radiolabeled (14C) compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
